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Compound of Interest

Compound Name: 4-Nitropyridin-2-amine

Cat. No.: B052811 Get Quote

Senior Application Scientist Note: Direct experimental spectroscopic data for 4-Nitropyridin-2-
amine is not extensively published in publicly accessible databases. This guide is therefore

constructed as a predictive analysis, grounded in first principles of spectroscopy and supported

by data from analogous structures. It serves as both a reference for the expected spectral

characteristics of this molecule and a framework for its empirical analysis. Our objective is to

provide researchers, scientists, and drug development professionals with a robust,

scientifically-grounded blueprint for the structural elucidation of 4-Nitropyridin-2-amine.

Introduction and Molecular Overview
4-Nitropyridin-2-amine (C₅H₅N₃O₂) is a substituted pyridine derivative with a molecular weight

of 139.11 g/mol .[1][2] Its structure is of significant interest in medicinal chemistry and materials

science, often serving as a key building block in the synthesis of more complex molecules,

such as Raf inhibitors.[3] The precise characterization of this molecule is paramount for

ensuring the purity, structure, and quality of downstream products.

This guide provides a comprehensive analysis of the predicted spectroscopic signature of 4-
Nitropyridin-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis for the

predicted data, presents the expected values in a clear format, and provides a standardized,

field-proven protocol for data acquisition.

Molecular Structure and Electronic Effects
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The spectroscopic behavior of 4-Nitropyridin-2-amine is dictated by the interplay of its three

core components: the pyridine ring, the electron-donating amino (-NH₂) group at position 2, and

the strongly electron-withdrawing nitro (-NO₂) group at position 4.

Amino Group (-NH₂): As an electron-donating group, the -NH₂ moiety increases the electron

density of the pyridine ring, particularly at the ortho (position 3) and para (position 6)

positions, causing an upfield (lower ppm) shift for the attached protons and carbons in NMR

spectroscopy.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the -NO₂ moiety significantly

decreases the electron density of the ring, especially at the ortho (positions 3 and 5) and

para (position 6) positions. This deshielding effect results in a pronounced downfield (higher

ppm) shift in NMR.

Pyridine Ring: The nitrogen atom within the ring is electronegative, inherently lowering the

electron density of the entire aromatic system compared to benzene.

The net effect is a highly polarized aromatic ring, which gives rise to a distinct and predictable

spectroscopic fingerprint.

Fig. 1: Structure of 4-Nitropyridin-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted spectra below are based on established substituent effects

in pyridine systems.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The solvent DMSO-d₆ is chosen for its excellent ability to dissolve polar aromatic compounds

and to allow for the observation of exchangeable amine protons.
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Proton
Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

H-6 8.25 - 8.40 Doublet (d)
J = 5.5 - 6.0

Hz
1H

Located ortho

to the ring

nitrogen and

significantly

deshielded.

Coupled only

to H-5.

H-5 7.90 - 8.05
Doublet of

doublets (dd)

J = 5.5 - 6.0

Hz, 2.0 - 2.5

Hz

1H

Deshielded

by the

adjacent nitro

group.

Coupled to

both H-6 and

H-3.

-NH₂ 7.00 - 7.50
Broad singlet

(br s)
- 2H

Exchangeabl

e protons.

Chemical

shift is

concentration

and

temperature

dependent.

H-3 6.80 - 6.95 Doublet (d)
J = 2.0 - 2.5

Hz
1H

Shielded by

the adjacent

amino group.

Coupled only

to H-5 across

the nitro

group.
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Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The predicted chemical shifts are based on known values for pyridine (C2: 150, C3: 124, C4:

136 ppm) and the additive effects of the -NH₂ and -NO₂ substituents.[5]

Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 160.0 - 162.0

Directly attached to the amino

group, causing a strong

downfield shift from the typical

C2 pyridine signal due to the

carbon's position adjacent to

the ring nitrogen and bonded

to another nitrogen.

C-4 154.0 - 156.0

Attached to the strongly

electron-withdrawing nitro

group, leading to significant

deshielding.

C-6 148.0 - 150.0

Ortho to the ring nitrogen,

resulting in a characteristic

downfield shift.

C-5 110.0 - 112.0

Influenced by the electron-

withdrawing nitro group, but

less so than C-4.

C-3 106.0 - 108.0

Shielded by the adjacent

electron-donating amino

group.

Standard Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The use of a deuterated solvent

provides the field-frequency lock, and an internal standard (TMS) provides a universal

reference point.
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Sample Preparation:

Accurately weigh 10-20 mg of solid 4-Nitropyridin-2-amine into a clean, dry vial.[6][7]

Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v

Tetramethylsilane (TMS) as an internal standard.[6][7]

Ensure complete dissolution, using gentle vortexing if necessary.[6]

Filter the solution through a pipette containing a small plug of cotton or glass wool directly

into a high-quality 5 mm NMR tube to remove any particulate matter.[6][8] The final sample

height should be ~5 cm (0.6-0.7 mL).[7][8]

Instrument Setup:

Insert the sample into the spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical

solvent peak shape.

Data Acquisition:

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation

delay).

Process the data using Fourier transformation, phase correction, and baseline correction.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum relative to the solvent's residual peak.

Fig. 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is

an excellent technique for rapidly confirming the presence of the key amino and nitro

functionalities.

Predicted IR Absorption Bands
The predicted frequencies are based on typical ranges for the functional groups present in 4-
Nitropyridin-2-amine.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3450 - 3300 Medium-Strong
N-H symmetric & asymmetric

stretching (primary amine)

3150 - 3050 Medium Aromatic C-H stretching

1640 - 1600 Strong N-H scissoring (bending)

1580 - 1540 Very Strong
Asymmetric N=O stretching

(nitro group)

1500 - 1400 Medium-Strong
Aromatic C=C and C=N ring

stretching

1360 - 1320 Very Strong
Symmetric N=O stretching

(nitro group)

900 - 690 Medium-Strong
C-H out-of-plane bending

(fingerprint region)

Standard Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal

sample preparation and high reproducibility.[9][10]

Background Collection:

Ensure the ATR crystal (typically diamond or ZnSe) is clean.[9][11] Wipe with a soft tissue

dampened with isopropanol and allow it to fully evaporate.
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Collect a background spectrum of the empty ATR stage. This is a critical self-validating

step that subtracts the absorbance of ambient air (CO₂, H₂O) from the sample spectrum.

[12]

Sample Analysis:

Place a small amount (a few milligrams) of the solid 4-Nitropyridin-2-amine powder onto

the center of the ATR crystal.

Lower the press arm and apply consistent pressure to ensure intimate contact between

the sample and the crystal surface.[9][13]

Collect the sample spectrum (e.g., averaging 32 scans at a resolution of 4 cm⁻¹).

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance plot.

Clean the crystal thoroughly after analysis.[9][13]

Fig. 3: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

through its fragmentation pattern. Electron Ionization (EI) is a classic "hard" ionization

technique suitable for this type of molecule, leading to predictable fragmentation.[14][15][16]

Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula C₅H₅N₃O₂ gives an exact mass of 139.0382 Da.[2] According to the

Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal

molecular weight, which is consistent with 139.
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m/z Value Ion Rationale for Formation

139 [M]⁺˙

Molecular Ion: The parent

molecule with one electron

removed. Expected to be of

moderate intensity.

123 [M - O]⁺˙
Loss of an oxygen atom from

the nitro group.

109 [M - NO]⁺
Loss of a nitric oxide radical

(·NO) from the nitro group.

93 [M - NO₂]⁺

Key Fragment: Loss of the

entire nitro group radical

(·NO₂), leaving the 2-

aminopyridinium cation. This is

often a significant peak for

nitroaromatic compounds.

81 [M - N₂O]⁺
Loss of nitrous oxide from the

molecular ion.

66 [C₄H₄N]⁺

Fragmentation of the

aminopyridinium ion via loss of

HCN.

Standard Protocol for EI-MS Data Acquisition
Sample Introduction:

For a solid sample, a direct insertion probe is typically used.[17] A small amount of sample

is placed in a capillary tube at the probe's tip.

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be

introduced via Gas Chromatography (GC-MS).[17]

Ionization:

The sample is vaporized by heating in the vacuum of the mass spectrometer.[15]
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The gaseous molecules pass through the ion source, where they are bombarded by a

beam of high-energy electrons (typically 70 eV).[14][18] This energy is sufficient to ionize

the molecule and induce extensive, reproducible fragmentation.[16]

Mass Analysis and Detection:

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Fig. 4: Predicted EI-MS Fragmentation

[M]⁺˙
m/z = 139

[M - NO]⁺
m/z = 109

- ·NO

[M - NO₂]⁺
m/z = 93

- ·NO₂

[C₄H₄N]⁺
m/z = 66

- HCN

Click to download full resolution via product page

Fig. 4: A plausible fragmentation pathway for 4-Nitropyridin-2-amine under EI conditions.

Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple

techniques. For 4-Nitropyridin-2-amine:

MS confirms the molecular weight is 139, consistent with the formula C₅H₅N₃O₂. The key

fragment at m/z 93 strongly suggests the loss of a -NO₂ group.
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IR confirms the presence of the key functional groups: N-H stretches (~3400 cm⁻¹) confirm

the amine, and two very strong bands at ~1550 and ~1350 cm⁻¹ provide definitive evidence

of the nitro group.

NMR provides the final, unambiguous structural proof. ¹H NMR shows three distinct aromatic

protons with splitting patterns that confirm their 2,4-substitution pattern on the pyridine ring.

¹³C NMR shows five distinct aromatic carbon signals, confirming the overall structure and

substitution pattern.

Together, these three techniques provide a self-validating system for the complete and

confident structural elucidation of 4-Nitropyridin-2-amine.

References
NMR Sample Preparation. (n.d.). JEOL.
Solid State NMR Experimental Setup. (2023, January 29). Chemistry LibreTexts.
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
Thomas, P. (n.d.). Electron Ionization for GC–MS. LCGC International.
NMR Sample Preparation. (n.d.). Western University.
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).
Separation Science.
4-Amino-2-nitropyridine. (n.d.). PubChem.
The Essential Guide to Electron Ionization in GC–MS. (2019, April 1). LCGC International.
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic
Halides. (1966). CHIMIA.
ATR FTIR Basics | Attenuated Total Reflectance. (2019, November 26). Bruker.
Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and
their N-oxides. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular
Spectroscopy.
NMR spectroscopy for solids. (n.d.). Bruker.
2-Amino-4-nitropyridine. (n.d.). PubChem.
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.
Electron ionization. (n.d.). Wikipedia.
2-Amino-4-methyl-5-nitropyridine. (n.d.). PubChem.
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
Fourier Transform Infrared Spectroscopy Standard Operating Procedure. (n.d.). Mueller Lab.
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b052811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3:
124; C4: 136. (n.d.). Testbook.
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.).
ACD/Labs.
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April
30). PubMed.
FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. (n.d.). ResearchGate.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid
Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois
University.
2-Aminopyridine. (n.d.). NIST Chemistry WebBook.
Amine Fragmentation. (2022, July 3). Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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